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molecular formula C19H14INO B6299794 N-(3-Phenylsalicylidene)-4-iodoaniline CAS No. 1003080-33-8

N-(3-Phenylsalicylidene)-4-iodoaniline

Cat. No. B6299794
M. Wt: 399.2 g/mol
InChI Key: MHBSOSAAODSFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420563B2

Procedure details

An amount of 20.6 mmol of 3-phenyl salicylaldehyde (2) (4.08 g) was dissolved in 150 ml of toluene. After addition of 4-iodoaniline (5.42 g/24.8 mmol) and a few crystals of para-toluenesulfonic acid, the reaction mixture was stirred under reflux for three hours applying a Dean-Stark-trap. After cooling down to room temperature, sodium hydrogencarbonate solution (150 ml) was added. The organic phase was separated and filtered over sodium sulfate and silica. Removing the solvent and recrystallization from ethanol at −20° C. gave the title compound as a red solid. Yield: 7.25 g (88%).
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[C:9]([CH:10]=O)[C:8]=2[OH:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[C:9]([CH:10]=[N:21][C:20]3[CH:22]=[CH:23][C:17]([I:16])=[CH:18][CH:19]=3)[C:8]=2[OH:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C(C=O)=CC=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.42 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
FILTRATION
Type
FILTRATION
Details
filtered over sodium sulfate and silica
CUSTOM
Type
CUSTOM
Details
Removing
CUSTOM
Type
CUSTOM
Details
the solvent and recrystallization from ethanol at −20° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(C=NC2=CC=C(C=C2)I)=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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